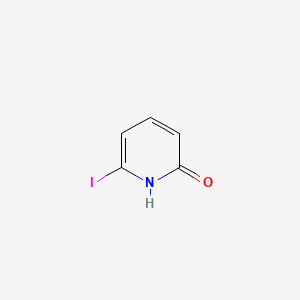

6-Iodopyridin-2(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

6-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXADHUCOCBXXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodopyridin 2 1h One

Direct C-H Iodination Approaches

Direct C-H iodination offers an atom-economical route to 6-iodopyridin-2(1H)-one by introducing an iodine atom directly onto the pyridin-2(1H)-one scaffold.

Regioselective Iodination Strategies

Achieving regioselectivity in the direct iodination of pyridin-2(1H)-one is crucial. Research has shown that pyridones can undergo iodination at the C3 and C5 positions. researchgate.netrsc.orgrsc.orgrsc.org The specific position of iodination can be influenced by the reaction conditions and the presence of substituents on the pyridinone ring. For instance, a radical-based direct C-H iodination protocol has been developed that leads to C3 and C5 iodination of pyridones. researchgate.netrsc.orgrsc.orgrsc.org In some cases, diiodinated pyridones can be formed. rsc.org

The choice of iodinating agent and catalyst system plays a significant role in directing the regioselectivity. For example, N-iodosuccinimide (NIS) is a commonly used iodine source. acs.org Iron(III)-catalyzed activation of NIS has been shown to be effective for the iodination of arenes and could be applicable to pyridinone systems. acs.org Palladium catalysis has also been employed for the ortho-selective C-H iodination of arylpyridines, a strategy that could potentially be adapted for pyridinones. researchgate.net

Mechanistic Considerations in Direct C-H Iodination

The mechanism of direct C-H iodination of pyridinones can proceed through different pathways depending on the reaction conditions. A plausible mechanism involves the in-situ generation of an iodo radical, which then leads to selective C3 iodination due to the stability of the resulting radical intermediate. rsc.org However, with highly electron-rich substrates, an electrophilic iodination pathway may also be operative, potentially leading to C5-functionalized products. rsc.org

Control experiments have indicated that the iodination reaction can be suppressed by the introduction of radical scavengers, supporting the involvement of a radical pathway. researchgate.net Some protocols may promote iodination through either a radical or an electrophilic pathway, offering flexibility in the synthesis of different iodinated heterocycles. rsc.org In some systems, a plausible mechanism involves the initial reaction of molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP) to form a reactive iodine species, which then undergoes the iodination reaction. acs.org

Syntheses from Precursor Pyridinone Derivatives

An alternative approach to this compound involves the modification of pre-existing pyridinone rings or the construction of the ring with the iodine atom already incorporated.

Halogenation of Substituted Pyridin-2(1H)-ones

The synthesis of this compound can be accomplished through the halogenation of appropriately substituted pyridin-2(1H)-one precursors. This can involve sequential halogenation steps. For instance, a pyridinone derivative could first be brominated at one position, followed by iodination at another. The synthesis of 2-bromo-6-iodopyridine (B1338975) has been reported, which could potentially be converted to the corresponding pyridinone. scirp.orgscirp.org This method relies on the careful control of reaction conditions to achieve the desired regioselectivity and avoid polyhalogenation.

Pyridinone Ring Formation and Functionalization Strategies

The pyridin-2(1H)-one ring system can be constructed through various cyclization reactions, and the iodine functionality can be introduced either before or after ring formation. frontiersin.orgnih.gov One-pot syntheses of polysubstituted pyridin-2(1H)-ones from β-oxo amides under Vilsmeier conditions have been described, which involve sequential halogenation, formylation, and intramolecular nucleophilic cyclization. acs.org Another strategy involves the ring-opening and recyclization of cyclopropane (B1198618) derivatives to form halogenated pyridin-2(1H)-ones. thieme-connect.comresearchgate.net

Furthermore, enamine cyclization represents another route to pyridin-2(1H)-one derivatives. scilit.com These ring-forming methodologies offer versatile pathways to a wide range of substituted pyridinones, which can then be further functionalized to introduce the iodine atom at the desired position.

Reactivity Profiles and Transformative Chemistry of 6 Iodopyridin 2 1h One

Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom on the pyridine (B92270) ring makes 6-Iodopyridin-2(1H)-one an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Carbon-Heteroatom Bond Forming Reactions

This compound is also a suitable substrate for forming carbon-heteroatom bonds, most notably through the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds, coupling the iodopyridinone with a primary or secondary amine. libretexts.orgwikipedia.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org A variety of catalyst systems have been developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org For instance, a nickel-catalyzed Buchwald-Hartwig-type amination of aryl iodides has been developed using Ni(acac)2 in the presence of a phenylboronic ester, which acts as an activator for the amine. acs.orgnih.gov Copper-catalyzed C-N coupling reactions have also been reported, using CuI with a diamine ligand and K3PO4 as the base. researchgate.netacs.org

Interactive Data Table: Examples of Buchwald-Hartwig Amination and Related C-N Couplings

Carbon-Phosphorus (C-P) Bond Formation: While less common, the formation of carbon-phosphorus bonds using this compound as a substrate is also a potential transformation, likely proceeding through similar palladium-catalyzed cross-coupling methodologies.

Nucleophilic Substitution Reactions

The iodine atom in this compound can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the iodide being an excellent leaving group. sci-hub.se Strong nucleophiles such as amines, thiols, and alkoxides can effectively replace the iodine atom. ambeed.com For instance, the reaction of 2-iodopyridine (B156620) with sodium phenoxide (PhSNa) in HMPA or NMP at around 100°C for a short duration gives a quantitative yield of 2-phenylthiopyridine. sci-hub.se The choice of solvent can also play a crucial role in the efficiency of these reactions. sci-hub.se

Other Synthetic Transformations

Beyond cross-coupling and nucleophilic substitution, this compound can undergo other valuable synthetic transformations.

Schmidt-Type Reactions and Nitrogen Insertion

While specific examples involving this compound are not prevalent in the provided search results, related structures suggest the potential for Schmidt-type reactions and other nitrogen insertion processes. These reactions typically involve the treatment of a carbonyl compound with hydrazoic acid or an azide (B81097) under acidic conditions to insert a nitrogen atom, which could potentially be applied to derivatives of the pyridinone ring.

Radical Cascade Cyclizations

The carbon-iodine bond in this compound can serve as a precursor for radical generation, initiating cascade cyclization reactions. These reactions are powerful methods for the construction of complex polycyclic systems in a single step. beilstein-journals.orgunimi.it For example, visible-light-induced homolysis of a suitable reagent can generate a radical that adds to an alkene, followed by an intramolecular cyclization. beilstein-journals.org Iodine radical-initiated cascade cyclizations of 1,6-enynes have been developed, providing an efficient route to di-iodinated succinimide (B58015) derivatives. rsc.org Another approach involves a photoredox-catalyzed radical cascade annulation of 1,6-enynes, which can lead to the formation of bicyclic or tricyclic products. iu.edu

Oxidation and Reduction Chemistry

The oxidation and reduction of pyridinone derivatives, including this compound, are fundamental transformations that allow for the introduction of new functional groups and the modification of the ring system. bccampus.ca Oxidation reactions typically involve the loss of electrons or an increase in the oxidation state of an atom, often through the addition of oxygen or the removal of hydrogen. praxilabs.comsavemyexams.com Conversely, reduction reactions involve the gain of electrons or a decrease in the oxidation state, commonly by adding hydrogen or removing oxygen. praxilabs.comsavemyexams.com

In the context of this compound, the nitrogen and carbon atoms of the pyridinone ring, as well as the iodine substituent, can participate in redox reactions. The specific outcomes of these reactions are highly dependent on the reagents and conditions employed. For instance, strong oxidizing agents can lead to the formation of N-oxides or the cleavage of the pyridinone ring, while milder reagents may selectively oxidize specific positions. Similarly, a range of reducing agents can be used to achieve different levels of reduction, from the saturation of the ring to the removal of the iodine substituent.

Disproportionation reactions, where a single species is simultaneously oxidized and reduced, are also a possibility within this chemical space. praxilabs.comlibretexts.org The application of various oxidizing and reducing agents to this compound and related compounds opens up pathways to a diverse array of new chemical entities with potential applications in various fields of chemical research.

Table 1: Common Reagents for Oxidation and Reduction of Pyridinone Systems

| Reaction Type | Reagent Class | Specific Examples |

| Oxidation | Peroxy acids | m-Chloroperoxybenzoic acid (mCPBA) |

| Metal-based oxidants | Potassium permanganate (B83412) (KMnO₄) | |

| Other | Hydrogen peroxide (H₂O₂) | |

| Reduction | Hydride reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pd/C) |

Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium (B1214612) atom. wikipedia.org This process is a powerful tool for probing the structure and dynamics of molecules, including heterocyclic compounds like this compound. wikipedia.orglivecomsjournal.org The exchange can occur with exchangeable protons, such as those on heteroatoms (like the N-H of the pyridinone), or with non-exchangeable C-H protons, often requiring catalysis. wikipedia.org

The rate of H-D exchange can provide valuable information about the electronic environment and accessibility of specific protons within the molecule. For the N-H proton of this compound, the exchange is typically rapid in the presence of a deuterium source like D₂O. The exchange of the C-H protons on the pyridinone ring is generally slower and can be influenced by factors such as pH and the presence of catalysts. wikipedia.org The iodine substituent can also affect the acidity of adjacent protons, thereby influencing their exchange rates. osti.gov

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to monitor the incorporation of deuterium into the molecule, providing insights into the reactivity and structural features of this compound. livecomsjournal.orgsingmass.sgtaylorandfrancis.com

Table 2: Factors Influencing Hydrogen-Deuterium Exchange Rates

| Factor | Description |

| Solvent | The presence of a deuterium source (e.g., D₂O) is essential. |

| pH | The rate of exchange can be catalyzed by acid or base. wikipedia.org |

| Catalyst | Metal catalysts or other agents can facilitate the exchange of less acidic protons. wikipedia.org |

| Temperature | Higher temperatures generally increase the rate of exchange. |

| Substituents | Electron-withdrawing or -donating groups can influence the acidity of nearby protons. |

Anion Relay and Rearrangement Reactions

Anion relay chemistry (ARC) is a powerful synthetic strategy that involves the generation and subsequent reaction of anionic intermediates in a sequential manner. upenn.edu This methodology allows for the construction of complex molecular architectures from simpler precursors. upenn.edu While specific examples of anion relay chemistry directly involving this compound are not extensively detailed in the provided search results, the principles of ARC can be applied to this scaffold. For instance, deprotonation of the N-H group could generate an initial anion, which could then participate in intramolecular or intermolecular reactions.

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de These transformations can be initiated by various stimuli, including heat, light, or chemical reagents. In the context of pyridinone chemistry, rearrangements can lead to the formation of different heterocyclic systems or alter the substitution pattern on the ring. For example, under certain conditions, rearrangements analogous to the Wagner-Meerwein or Beckmann rearrangements could be envisaged for derivatives of this compound, leading to ring expansion or contraction, or the migration of substituents. msu.edu The iodine atom, being a good leaving group, could also facilitate certain rearrangement pathways.

Photochemical Processes

Photochemistry explores chemical reactions initiated by the absorption of light. master-serp.eu For this compound, photochemical processes can lead to unique transformations not readily accessible through thermal methods. The absorption of ultraviolet or visible light can promote the molecule to an excited electronic state, where its reactivity is significantly altered. master-serp.eumdpi.com

A key photochemical reaction for halo-substituted pyridones is the electrocyclic ring opening. clockss.org For instance, irradiation of 6-chloro-2-pyridone in methanol (B129727) has been shown to result in the formation of methyl 4-cyano-3-butenoate isomers, indicating a ring-opening event. clockss.org It is plausible that this compound could undergo a similar photochemical ring-opening reaction.

The carbon-iodine bond is also susceptible to photolytic cleavage, which can lead to the formation of radical intermediates. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to other molecules, or cyclization. The field of photochemistry offers a powerful avenue for the synthesis of novel compounds and the exploration of new reaction pathways starting from this compound and its derivatives. nih.govchim.it

Table 3: Potential Photochemical Transformations of this compound

| Process | Description | Potential Products |

| Electrocyclic Ring Opening | Light-induced opening of the pyridinone ring. | Acyclic cyano-containing esters or acids. clockss.org |

| C-I Bond Homolysis | Cleavage of the carbon-iodine bond to form a pyridinyl radical and an iodine radical. | Products from radical trapping or rearrangement. |

| Photoisomerization | Light-induced conversion to a structural isomer. | Different pyridinone isomers or other heterocyclic systems. |

Mechanistic Insights into 6 Iodopyridin 2 1h One Reactivity and Stability

Tautomerism and Proton Transfer Mechanisms within Pyridin-2(1H)-one Systems

Pyridin-2(1H)-one and its derivatives exist in a tautomeric equilibrium between the lactam (keto) form, 2-pyridone, and the lactim (enol) form, 2-hydroxypyridine (B17775). rsc.orgresearchgate.net This equilibrium is a classic example of prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms. chemeurope.com The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the presence of other molecules. wuxibiology.comstackexchange.com

In the gas phase, the 2-hydroxypyridine form is generally favored. stackexchange.com However, in polar solvents like water and alcohols, the equilibrium shifts towards the more polar 2-pyridone tautomer. wuxibiology.comstackexchange.com This is attributed to the larger dipole moment of the 2-pyridone form, which is better stabilized by polar solvent molecules through hydrogen bonding. wuxibiology.com Specifically, water molecules can form hydrogen bonds with the N-H and C=O groups of 2-pyridone, effectively solvating it and shifting the equilibrium in its favor. wuxibiology.com The presence of water has been shown to significantly reduce the energy barrier for tautomerization. wuxibiology.com

The interconversion between the keto and enol forms can be catalyzed by acids or bases. chemeurope.com The mechanism involves either the deprotonation to form a delocalized anion followed by protonation at a different site, or protonation to form a delocalized cation followed by deprotonation. chemeurope.com Studies on similar systems, like 4-cyanopyridine (B195900) with trichloroacetic acid, have shown that the formation of higher molecular aggregates can favor the proton transfer process. researchgate.net

The tautomeric equilibrium is a fundamental aspect in understanding reaction mechanisms involving pyridones, as the different tautomers can exhibit distinct reactivities. rsc.org For instance, the ability of nucleic acid bases to exist in different tautomeric forms is a potential route for mutations in DNA and RNA. rsc.org

Table 1: Tautomeric Equilibrium Constants (Keq) for 2-Hydroxypyridine/2-Pyridone in Various Solvents

| Solvent | Dielectric Constant | Keq ([2-pyridone]/[2-hydroxypyridine]) |

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 6.0 |

| Water | 80.1 | ~3162 (logK=3.5) |

Data sourced from multiple studies and compiled for illustrative purposes. wuxibiology.comstackexchange.com

Influence of the 6-Iodo Substituent on Reaction Selectivity and Pathways

The presence of a halogen substituent, such as iodine at the 6-position of the pyridin-2(1H)-one ring, significantly influences the molecule's reactivity and the selectivity of its reactions. The iodo group is a large and polarizable atom, which can exert both steric and electronic effects.

Electronically, the iodine atom can act as an electron-withdrawing group, affecting the electron density distribution within the pyridine (B92270) ring. This can influence the molecule's participation in various reactions, including palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, where the iodine atom serves as an excellent leaving group. The reactivity in such coupling reactions is often influenced by the nature of other substituents on the ring. researchgate.net For instance, in related imidazo[1,2-a]pyridines, the reactivity in Suzuki cross-coupling was found to be largely influenced by the nature of the substituent. researchgate.net

The steric bulk of the iodine substituent can also direct the regioselectivity of reactions. In the synthesis of 5-bromo-3-iodopyridin-2(1H)-one, the larger atomic radius of iodine influences the regioselectivity of electrophilic aromatic substitution.

Furthermore, the electronic nature of substituents on the pyridine ring can affect the stability of intermediates and transition states in catalytic reactions. Studies on the effect of substituted pyridine co-ligands in iron-catalyzed hydroxylation reactions have shown that electron-withdrawing groups on the pyridine ring can lead to higher reaction rates, indicating that the reactive intermediate is electrophilic. mdpi.com Conversely, electron-donating groups can increase the electron density of the halogen bond acceptor, stabilizing certain complexes. acs.org

Elucidation of Catalytic Cycles

6-Iodopyridin-2(1H)-one and its derivatives are valuable precursors and ligands in various catalytic processes. The elucidation of the catalytic cycles involving these compounds is key to optimizing reaction conditions and developing new synthetic methodologies.

In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the mechanism generally involves a Pd(0) catalyst and a Cu(I) co-catalyst. lu.se The cycle includes oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. lu.se Similarly, in Suzuki-Miyaura couplings, iodides are typically more reactive than bromides. lu.se

In other catalytic systems, the pyridine nitrogen can coordinate to the metal center, influencing the subsequent steps. For example, in a proposed catalytic cycle for the Pd-catalyzed C2-olefination of pyridines, the initial step is the coordination of the Pd(II) catalyst to the pyridine nitrogen. beilstein-journals.org This is followed by C-H activation, insertion of the alkene, and β-hydride elimination. beilstein-journals.org

Detailed Photochemical Reaction Mechanisms

The photochemistry of pyridin-2(1H)-one and its derivatives is rich and varied, leading to a range of products through different reaction mechanisms. These reactions are often dependent on the reaction phase (solution vs. solid state) and the nature of substituents. acs.orgnih.gov

Irradiation of 2-pyridone derivatives in solution can lead to intramolecular rearrangements. acs.orgnih.gov In contrast, in the solid state, intermolecular [4+4] photocycloaddition can occur quantitatively, driven by topochemical control where the crystal packing pre-organizes the molecules for dimerization. acs.org Effective π-π stacking and dipole-dipole interactions between pyridone moieties play a crucial role in this process. acs.org

For some derivatives, photochemical reactions can involve electrocyclic ring opening. For example, irradiation of 6-chloro-2-pyridone in methanol (B129727) leads to the formation of methyl 4-cyano-3-butenoate isomers, which is a rare example of photochemical electrocyclic ring opening of the 2-pyridone ring system. clockss.org This process is thought to proceed through a ketene (B1206846) intermediate, which in many cases rapidly reverts to the starting pyridone through a thermally allowed electrocyclic ring closure. clockss.org

The presence of certain substituents can also influence the photochemical pathways. Studies on N-trimethylsilylmethyl-substituted 2-pyridone have shown that [2+2]-photocycloaddition is a more efficient pathway compared to other processes like ylide-forming trimethylsilyl (B98337) group migration. rsc.org In the case of N-hydroxypyridine-2(1H)-thione, UV excitation leads to homolytic cleavage of the N-O bond, generating a pyridylthiyl radical and a hydroxyl radical. researchgate.net

Theoretical studies on the photofading of 2-pyridone azo derivatives have analyzed the photooxidation reactions involving singlet oxygen and superoxide (B77818) anion radicals. scirp.org The stability and reactivity of different tautomeric forms in the excited state are crucial in determining the rate of decomposition. scirp.org

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 6 Iodopyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Iodopyridin-2(1H)-one and its derivatives, providing detailed information about the chemical environment of magnetically active nuclei. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: The proton NMR spectrum of a 6-iodopyridin-2-one derivative, 5-Iodo-2-methoxypyridine, shows distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating methoxy (B1213986) group. For instance, in CDCl₃, the proton signals for 5-Iodo-2-methoxypyridine appear at specific ppm values, and their multiplicity (e.g., doublet, triplet) and coupling constants (J) reveal the connectivity of the protons. tcichemicals.com The analysis of related structures like 2-amino-5-iodopyridine (B21400) also provides characteristic shifts and coupling patterns that aid in structural confirmation. nih.gov In more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are employed to establish proton-proton correlations, which is essential for unambiguous assignment of all proton signals. figshare.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-Iodo-2-methoxypyridine, the carbon signals are observed at distinct chemical shifts, with the carbon attached to the iodine atom showing a characteristic upfield shift due to the heavy atom effect. tcichemicals.com The chemical shifts of the pyridine ring carbons in various substituted iodopyridines, such as 2,3,5,6-tetrachloro-4-iodopyridine, have been reported, with typical values appearing between δ = 120 and 156 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. mdpi.com

The following table summarizes typical NMR data for a related iodopyridine derivative.

Table 1: Representative ¹H and ¹³C NMR Data for 5-Iodo-2-methoxypyridine in CDCl₃ tcichemicals.com

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | Signals corresponding to pyridine ring protons and methoxy protons. |

| ¹³C | Signals for pyridine ring carbons and the methoxy carbon. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. libretexts.org The presence of iodine is readily identifiable due to its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. redalyc.org

Electron impact (EI) ionization is a common method, but for some labile organoiodine compounds, "soft" ionization techniques like Cold EI, electrospray ionization (ESI), or chemical ionization (CI) may be necessary to observe the molecular ion peak, as standard EI can cause extensive fragmentation and decomposition. avivanalytical.comuni-saarland.de The fragmentation patterns observed in the mass spectrum provide clues about the molecule's structure. For instance, a common fragmentation pathway for organoiodine compounds is the loss of an iodine radical, resulting in a prominent [M-127]⁺ peak. avivanalytical.com In pyridinone structures, cleavage of bonds adjacent to the carbonyl group is also a typical fragmentation route. libretexts.org

Table 2: Key Mass Spectrometry Data for Iodopyridine Derivatives purdue.edu

| Compound | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| 2-Iodopyridine (B156620) | ESI | 220.0 | [M+H]⁺ |

| 2-Chloro-5-iodopyridine | ESI | 254.0 | [M+H]⁺ (for ³⁵Cl isotope) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum of a pyridin-2-one is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1650-1700 cm⁻¹. libretexts.org The N-H stretching vibration of the lactam ring gives rise to a broad absorption band in the region of 3200-3500 cm⁻¹. The C=C stretching vibrations of the pyridine ring are usually observed in the 1400-1600 cm⁻¹ region. libretexts.org The C-I bond stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹. libretexts.org The presence and position of these bands can confirm the key functional groups in the molecule. libretexts.org The IR spectra of related compounds, such as 2-amino-5-iodopyridine, have been well-documented and serve as useful references. nih.gov

Table 3: Characteristic IR Absorption Bands for Pyridinone and Related Structures libretexts.orglibretexts.org

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (lactam) | Stretching | 3200–3500 (broad) |

| C=O (lactam) | Stretching | 1650–1700 (strong) |

| C=C (aromatic) | Stretching | 1400–1600 |

| C-I | Stretching | 500–600 |

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, single-crystal X-ray diffraction can confirm the planar structure of the pyridine ring and provide accurate measurements of the C-I, C=O, and other bond lengths. mdpi.com It also elucidates the crystal packing, showing how molecules interact with each other through forces like hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and halogen bonding. wikipedia.org The analysis of crystal structures of related compounds, such as substituted pyridyl-pyrazole derivatives, reveals that the molecular geometry and packing are influenced by the substituent groups. mdpi.com Crystallographic data, including space group, unit cell dimensions, and atomic coordinates, are deposited in crystallographic databases for reference.

Table 4: Representative Crystallographic Data for a Pyridinone Derivative mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.230(1) |

| b (Å) | 8.282(1) |

| c (Å) | 10.214(1) |

| α (°) | 75.47(1) |

| β (°) | 85.27(1) |

| γ (°) | 85.32(1) |

Chromatographic Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. foodsafety.institute It is well-suited for the analysis of pyridinone derivatives. alwsci.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is commonly employed. Detection is typically achieved using a UV-Vis detector, as the pyridine ring is a strong chromophore. researchgate.net HPLC can be used to monitor the progress of a reaction, identify impurities, and determine the purity of the final product with high accuracy. tentamus.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. bitesizebio.com While this compound itself may have limited volatility, more volatile derivatives can be analyzed by GC. avivanalytical.com The choice of column (stationary phase) and temperature program is critical for achieving good separation. alwsci.com GC is often coupled with mass spectrometry (GC-MS), which provides both separation and identification of the components in a mixture. tentamus.com However, the thermal lability of some organoiodine compounds can be a challenge for GC analysis, as decomposition can occur in the injector or column. avivanalytical.com

Advanced Spectroscopic and Elemental Analysis Techniques

In addition to the core techniques, a range of other advanced methods can provide further characterization.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of a compound. TGA measures the change in mass as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or water. nih.govlibretexts.org DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and purity. labmanager.com For pyridone derivatives, TGA can show a multi-step decomposition pattern. researchgate.net

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to verify the empirical formula of a newly synthesized compound. tsijournals.com

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used for the sensitive and accurate quantification of iodine content in the compound, especially after a digestion procedure.

Energy-Dispersive X-ray Spectroscopy (EDAX): When coupled with scanning electron microscopy (SEM), EDAX can provide elemental mapping of a sample, confirming the presence and distribution of iodine within the material.

These advanced techniques, used in combination, provide a comprehensive and unambiguous characterization of this compound and its derivatives, which is essential for research and quality control.

Computational Chemistry and Theoretical Modeling of 6 Iodopyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 6-Iodopyridin-2(1H)-one. wikipedia.orgscispace.com By calculating the electron density, DFT can predict a variety of molecular properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics. wikipedia.orgscispace.com

DFT calculations reveal that the electronic properties of this compound are significantly influenced by the presence of the iodine atom and the pyridone ring. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its reactivity. doi.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net For this compound, the iodine substituent can modulate this gap, influencing its susceptibility to electrophilic or nucleophilic attack.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. doi.orgresearchgate.net For this compound, the region around the iodine atom often exhibits a positive electrostatic potential, known as a σ-hole, making it an electrophilic center. acs.org Conversely, the oxygen atom of the carbonyl group and the nitrogen atom in the ring are typically regions of negative potential, indicating their nucleophilic character.

Theoretical calculations, such as those employing the B3LYP functional, are used to predict various properties that correlate with experimental observations. rsc.org For instance, DFT can be used to calculate NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model. doi.orgresearchgate.net

Table 1: Calculated Electronic Properties of Pyridinone Derivatives from DFT Studies

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. doi.orgresearchgate.net |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and the time-evolution of its structure. nih.govuab.cat These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its potential energy surface and the identification of stable conformers. nih.gov

For example, in related pyridin-2-yl guanidine (B92328) derivatives, theoretical studies combined with NMR and X-ray data have shown that intramolecular hydrogen bonding can dictate a 180° change in the dihedral angle between the substituent and the pyridine (B92270) ring. researchgate.net While this compound does not have the same functional group, this highlights the importance of noncovalent interactions in determining conformational preferences, which can be effectively studied using computational methods. researchgate.net

MD simulations can also be used to study the behavior of this compound in different solvent environments, providing insights into solute-solvent interactions and their effect on conformation and reactivity. researchgate.net

Table 2: Key Parameters in Molecular Dynamics and Conformational Analysis

| Parameter | Description | Relevance to this compound |

| Dihedral Angles | The angles between four sequentially bonded atoms. | Defines the conformation of the molecule and the relative orientation of substituents. |

| Potential Energy Surface (PES) | A map of the energy of a molecule as a function of its geometry. | Helps to identify stable conformers (local minima) and transition states between them. osti.gov |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of a molecule's conformation over time in an MD simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Indicates the flexibility of different parts of the molecule. nih.gov |

Prediction of Reaction Pathways and Energetics

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway, including transition states and intermediates. osti.gov

For reactions such as cross-coupling, halogenation, or nucleophilic substitution, DFT calculations can be used to determine the activation energies and reaction enthalpies. This information is invaluable for predicting the feasibility of a reaction and for understanding the factors that control its rate and selectivity. For instance, in the reaction of pyridinyl radicals with vinylacetylene, computational studies have identified submerged barriers, where the transition state energy is below that of the reactants, indicating a facile reaction. osti.gov

The tautomeric equilibrium between the pyridinone and hydroxypyridine forms of this compound can also be investigated computationally. The relative stability of these tautomers can significantly impact the molecule's reactivity in different chemical environments, and DFT calculations can predict the equilibrium constant.

Furthermore, computational models can help to rationalize experimentally observed regioselectivity. By calculating the energies of different possible products and the barriers leading to them, it is possible to predict which isomer will be formed preferentially. rsc.org

Table 3: Energetic Parameters from Reaction Pathway Predictions

| Parameter | Description | Application to this compound Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy corresponds to a faster reaction rate. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The change in free energy, determining the spontaneity of a reaction. | A negative ΔG indicates a spontaneous reaction under the given conditions. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the mechanism of bond breaking and formation. osti.gov |

Analysis of Halogen Bonding and Noncovalent Interactions

The iodine atom in this compound is a key player in forming noncovalent interactions, particularly halogen bonds. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org

Computational methods are essential for characterizing and quantifying these interactions. DFT calculations can be used to determine the geometry and strength of halogen bonds. researchgate.netscholaris.ca Analysis of the electron density, using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can provide detailed information about the nature of these bonds. rsc.orgacs.org NCI plots, for example, can visually distinguish between attractive and repulsive interactions. rsc.org

In the solid state, halogen bonding can be a dominant force in directing the crystal packing of molecules containing this compound. researchgate.net Computational studies can complement experimental X-ray diffraction data by providing a deeper understanding of the intermolecular forces that govern the crystal structure. rsc.org The strength of these interactions can be estimated by calculating the interaction energies between molecules in the crystal lattice.

Table 4: Characteristics of Noncovalent Interactions in this compound

| Interaction Type | Description | Computational Descriptors |

| Halogen Bonding | An attractive interaction involving the electrophilic region of the iodine atom. acs.org | Short I···Y distance (Y = N, O, etc.), near-linear C-I···Y angle, positive σ-hole on iodine. rsc.org |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | Short H···A distance (A = acceptor), near-linear D-H···A angle (D = donor). rsc.org |

| π-π Stacking | An attractive interaction between the π-systems of aromatic rings. | Parallel or T-shaped arrangement of rings, specific inter-planar distances. |

| Van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Important for overall crystal packing and molecular recognition. |

Synthetic Applications and Future Directions in 6 Iodopyridin 2 1h One Chemistry

Strategic Building Block in Complex Molecule Synthesis

6-Iodopyridin-2(1H)-one serves as a pivotal starting material for the synthesis of complex molecules, largely owing to the strategic placement of the iodo substituent. This group acts as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing the intricate frameworks of biologically active compounds and functional materials.

The Suzuki-Miyaura coupling, a powerful method for creating biaryl structures, has been successfully applied to iodopyridinone derivatives. researchgate.net This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position of the pyridinone ring. For instance, the coupling of this compound with various boronic acids, often catalyzed by palladium complexes like Pd(PPh₃)₄, proceeds with good to excellent yields, providing access to a diverse library of 6-arylpyridin-2(1H)-ones. researchgate.net These structures are prevalent in many pharmaceutical agents. The general conditions for such reactions typically involve a palladium catalyst, a base such as sodium or cesium carbonate, and a solvent system like a mixture of THF and water. researchgate.net

Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further synthetic manipulations or for their role in the final target molecule's activity. researchgate.netlibretexts.org The reaction of this compound with terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, yields 6-alkynylpyridin-2(1H)-ones. researchgate.netorganic-chemistry.org This methodology has been instrumental in the synthesis of precursors for kinase inhibitors, where the alkynyl group can serve as a key pharmacophoric element or a point for further diversification.

The Buchwald-Hartwig amination represents another critical application, allowing for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction enables the synthesis of 6-aminopyridin-2(1H)-one derivatives, which are important substructures in many biologically active compounds. The coupling of 6-iodopyridin-2-yl derivatives with various primary and secondary amines is typically achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

The following table provides illustrative examples of complex molecules synthesized using this compound as a key building block.

| Starting Material | Reaction Type | Coupling Partner | Catalyst/Reagents | Product Application |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Precursor for CNS active compounds |

| This compound | Sonogashira Coupling | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | Intermediate for kinase inhibitors |

| 6-Iodopyridin-2-yl iodide | Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Scaffold for antiviral agents |

Diversification of Pyridinone Scaffolds through the Iodo-Substituent

The iodo-substituent at the 6-position of the pyridin-2(1H)-one ring is a gateway for extensive structural diversification. The relatively weak C-I bond allows for its selective transformation in the presence of other, less reactive C-halogen bonds (e.g., C-Br or C-Cl), enabling sequential functionalization strategies. This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.

Palladium-catalyzed cross-coupling reactions are the primary methods for achieving this diversification. nsf.goviipseries.org Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions mentioned previously, other coupling methodologies can also be employed. For example, Heck coupling reactions can introduce alkenyl groups, while Stille coupling can be used to form C-C bonds with organostannanes. These reactions significantly expand the range of substituents that can be introduced onto the pyridinone core, leading to a vast chemical space for exploration in drug discovery and materials science. frontiersin.orgacs.org

The ability to introduce a variety of functional groups allows for the fine-tuning of the physicochemical and biological properties of the resulting pyridinone derivatives. For instance, the introduction of different aryl groups via Suzuki coupling can modulate the lipophilicity and target-binding interactions of a potential drug candidate. nih.gov Similarly, the installation of amino groups through Buchwald-Hartwig amination can introduce hydrogen bonding capabilities, which are often crucial for biological activity. wikipedia.org

The following table showcases the diversification of the pyridinone scaffold using this compound.

| Reaction Type | Reagent | Catalyst System | Resulting Scaffold | Potential Application Area |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂, SPhos | 6-Aryl-pyridin-2(1H)-ones | Kinase Inhibitors |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₄, CuI | 6-Alkynyl-pyridin-2(1H)-ones | Antiviral Compounds |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃, BINAP | 6-Amino-pyridin-2(1H)-ones | CNS Agents |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | 6-Alkenyl-pyridin-2(1H)-ones | Materials Science |

Development of Novel Ligands and Catalytic Systems

The pyridin-2(1H)-one moiety itself can be incorporated into the design of novel ligands for transition metal catalysis. The nitrogen and oxygen atoms of the pyridinone ring can act as a bidentate chelate, coordinating to a metal center. savemyexams.comorganic-chemistry.org By functionalizing the pyridinone scaffold, for example, by introducing phosphine or other donor groups, multidentate ligands with tailored steric and electronic properties can be created. organic-chemistry.org

This compound is a valuable precursor for synthesizing such ligands. The iodo group can be replaced with a donor atom or a group that can be further elaborated into a coordinating moiety. For instance, a phosphine group can be introduced via a coupling reaction, leading to a phosphine-pyridinone ligand. These ligands can then be used to form metal complexes with interesting catalytic properties. organic-chemistry.org

Pyridinone-based ligands have been explored in various catalytic transformations. For example, rhodium complexes of 6-(diphenylphosphino)pyridin-2(1H)-one (6-DPPon) have shown high activity and selectivity in the hydroformylation of alkenes. organic-chemistry.org The self-assembly of these ligands through hydrogen bonding can lead to highly effective catalytic systems. organic-chemistry.org Furthermore, palladium complexes bearing pyridinone-based ligands have been investigated for their catalytic activity in cross-coupling reactions. savemyexams.com The unique electronic environment provided by the pyridinone scaffold can influence the reactivity and stability of the metal center, leading to improved catalytic performance.

The development of such catalytic systems is an active area of research, with the potential to provide more efficient and selective catalysts for a wide range of organic transformations. The versatility of this compound as a starting material for ligand synthesis makes it a key player in this field.

| Ligand Type | Synthesis from this compound Derivative | Metal Complex | Catalytic Application |

| Bidentate N,O-Ligand | Direct coordination of the pyridinone ring | Ruthenium, Iridium | Transfer Hydrogenation |

| P,N-Bidentate Ligand | Phosphination at the 6-position | Rhodium, Palladium | Hydroformylation, Cross-Coupling |

| N,N,N-Tridentate Ligand | Elaboration of the 6-position with another pyridine (B92270) moiety | Iron, Copper | Oxidation, C-H Activation |

Emerging Trends in Halogenated Heterocycle Research

The field of halogenated heterocycle research is continuously evolving, with several emerging trends that are relevant to the chemistry of this compound. One of the most significant trends is the increasing focus on direct C-H functionalization. researchgate.netnih.govnih.govrsc.org While cross-coupling reactions of halogenated precursors are well-established, the ability to directly functionalize C-H bonds offers a more atom- and step-economical approach to synthesis. Research in this area aims to develop catalysts that can selectively activate and functionalize specific C-H bonds on the pyridinone ring, bypassing the need for pre-installed halogen atoms. nsf.gov

Another emerging trend is the exploration of the role of halogen bonding in various chemical and biological processes. researchgate.net The iodine atom of this compound can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms. This property can be exploited in crystal engineering, organocatalysis, and the design of molecules that can recognize and bind to specific biological targets.

Furthermore, there is a growing interest in the use of photocatalysis and other green chemistry approaches for the synthesis and functionalization of halogenated heterocyles. nih.gov Light-induced reactions can often be performed under milder conditions and with higher selectivity than traditional thermal methods. The development of photocatalytic methods for the transformation of this compound and its derivatives is a promising area for future research.

The continued development of new synthetic methodologies and the deeper understanding of the fundamental properties of halogenated heterocycles will undoubtedly lead to new and exciting applications for this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Iodopyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : The synthesis of iodinated pyridinones often involves halogenation or substitution reactions. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like DMF, with temperature control (0–25°C) to minimize side reactions. Post-reaction workup may include neutralization with cold NH₄OH to precipitate the product .

- Key Variables : Solvent polarity (DMF enhances electrophilic substitution), stoichiometry of iodinating agents, and reaction time. Evidence from similar compounds suggests yields improve with slow addition of reagents and inert atmospheres .

Q. How can researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and iodine’s deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with iodine.

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary biological targets or assays used to evaluate this compound?

- Common Assays :

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Apoptosis Studies : Cell viability assays (MTT, Annexin V staining) in cancer lines to assess pro-apoptotic effects, as seen in structurally related quinazolinones .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only negatives to validate results .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–60°C), solvent (DMF vs. DMSO), and iodine source (NIS vs. ICl). Response surface methodology (RSM) can model interactions between factors .

- Byproduct Mitigation : Monitor reaction progress via TLC or in-situ FTIR. Quench excess iodine with sodium thiosulfate to prevent over-iodination .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Root Cause Analysis :

- Assay Variability : Compare protocols for differences in cell lines, incubation times, or compound solubility (e.g., DMSO concentration).

- Structural Confirmation : Re-characterize batches to rule out degradation or impurities using XRD or H NMR .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- In Silico Workflow :

Docking Studies : Target enzymes (e.g., SIRT1) using AutoDock Vina to predict binding modes.

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with antimicrobial IC values .

- Validation : Synthesize top candidates and validate predictions via dose-response assays .

Data Presentation and Reproducibility

Q. What are best practices for reporting experimental data on this compound to ensure reproducibility?

- Documentation :

- Synthesis : Tabulate reagents (purity, suppliers), reaction conditions (time, temperature), and yields. Example:

| Reagent | Amount (mmol) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| ICl | 1.2 | DMF | 25 | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。